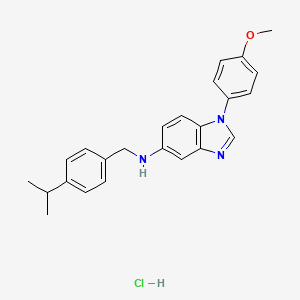

![molecular formula C34H22NO2P B2488925 (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine CAS No. 942939-38-0](/img/structure/B2488925.png)

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves reactions that yield complex structures. For instance, it reacts with PdCl2(NCCH3)2 to form a palladium complex with a distorted PdCl2P2 square-planar cis geometry, highlighting the ligand's ability to form stable metal complexes. Another example is the formation of diastereomerically and enantiomerically pure tetrahedral nickel complexes upon reaction with [Ni(COD)2], demonstrating its versatility in synthesizing stereochemically complex inorganic compounds (Briceño et al., 2007) (Linden et al., 2012).

Molecular Structure Analysis

The molecular structure of complexes formed by this ligand, such as the palladium complex, features a three-dimensional hydrogen-bonded network from supramolecular right-handed helices via C—H⋯Cl interactions. This structural arrangement results in an array of channels along the c-axis filled with solvent molecules, underlining the compound's ability to form structured and potentially porous materials (Briceño et al., 2007).

Chemical Reactions and Properties

This ligand’s reactions with metals like palladium and iridium demonstrate its potential in forming metal complexes with unique geometries and properties. The resulting complexes exhibit characteristics such as distorted square-planar cis geometry and trigonal-bipyramidal coordination geometry, highlighting the chemical versatility and reactivity of the ligand. These reactions are fundamental in understanding the ligand's role in catalysis and asymmetric synthesis (Briceño et al., 2007) (Linden et al., 2010).

Physical Properties Analysis

Although specific physical properties such as melting points, solubility, and density of this compound and its derivatives were not directly found in the provided literature, the detailed structural analyses imply significant interactions with solvents and potential for forming structured materials. These characteristics suggest applications in materials science and catalysis where the physical form and solubility can be crucial.

Chemical Properties Analysis

The chemical properties of “(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine” and its complexes, such as reactivity with various metal ions, formation of stable complexes, and the ability to participate in supramolecular assemblies, are central to its potential applications in synthetic chemistry and catalysis. Its role in forming complexes with distorted geometries and engaging in hydrogen bonding suggests it could be a valuable ligand in designing catalysts and materials with specific chemical functionalities (Briceño et al., 2007) (Linden et al., 2012).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Analysis

- The chiral bidentate P-olefin ligand (S)-(3,5-dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dibenzo[b,f]azepin has been used in the formation of compounds like cis-dichloridobis palladium(II) deuterochloroform disolvate, exhibiting a distorted PdCl2P2 square-planar cis geometry, and forming a three-dimensional hydrogen-bonded network. This highlights its utility in creating complex molecular structures with potential applications in material science and catalysis (Briceño & Dorta, 2007).

2. Applications in Asymmetric Synthesis

- The compound is instrumental in the synthesis of diastereomerically and enantiomerically pure tetrahedral complexes, which are crucial for asymmetric synthesis. These complexes exhibit stable configurations and have been shown to readily activate various substrates, demonstrating their potential in the field of organic synthesis and medicinal chemistry (Linden et al., 2012).

3. Use in the Development of Catalytic Agents

- It has been used in the creation of Ir(I) complexes with unique trigonal-bipyramidal coordination geometry, which can be significant in the development of new catalytic agents, particularly in reactions that require specific geometrical configurations (Linden & Dorta, 2010).

4. Synthesis of Novel Derivatives with Antioxidant Properties

- Derivatives containing the (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine structure have been synthesized and evaluated for their antioxidant properties in various in vitro model systems. This indicates its relevance in the development of new pharmaceutical compounds with potential antioxidant activities (Kumar & Naik, 2010).

Eigenschaften

IUPAC Name |

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVOHCVLXRKTGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

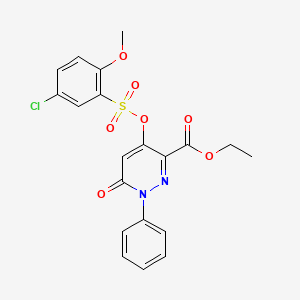

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)

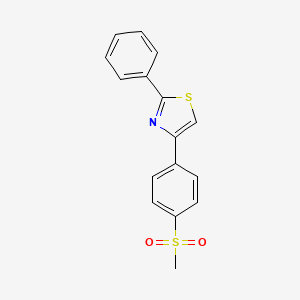

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

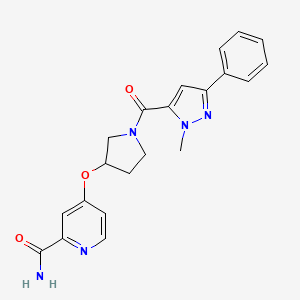

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)